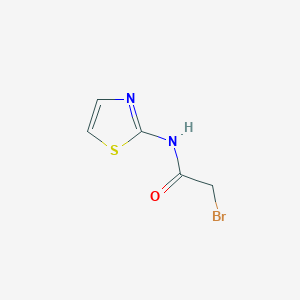

2-Bromo-N-(1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

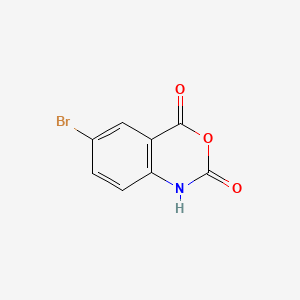

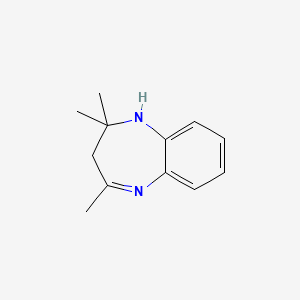

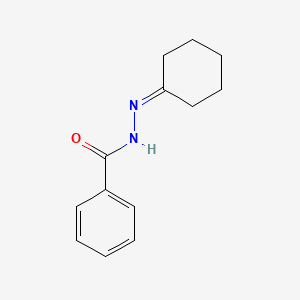

2-Bromo-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years. For instance, a new series of pyrazolo [3.4,d] thiazole derivatives was synthesized and evaluated for their anti-HIV-1 activity . Another study reported the synthesis of N- (4- (3-aminophenyl (thiazol-2-yl)acetamide family .Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is characterized by the presence of a thiazole ring, a bromine atom, and an acetamide group . The thiazole ring is a five-membered ring containing two hetero atoms .Chemical Reactions Analysis

Thiazole derivatives have been found to undergo a variety of chemical reactions. For example, on hydrolysis, a compound converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate furnished compound .Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Agents

Field

Summary

Compounds similar to “2-Bromo-N-(1,3-thiazol-2-yl)acetamide”, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .

Methods

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method. They were also tested for anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The results revealed that certain compounds have promising antimicrobial activity. Some compounds were also found to be active against the breast cancer cell line .

Antibacterial and Antifungal Activities

Field

Summary

2,4-disubstituted thiazole derivatives, which are structurally similar to “2-Bromo-N-(1,3-thiazol-2-yl)acetamide”, have been synthesized and evaluated for their antibacterial and antifungal activities .

Methods

The compounds were tested in vitro for their antibacterial activity against Gram-positive bacteria Enterococcus faecalis, and Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli. They were also tested against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

Results

The study did not provide specific results for each compound, but it suggests that these types of compounds may have potential as antibacterial and antifungal agents .

Antioxidant, Analgesic, and Anti-inflammatory Activities

Summary

Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .

Methods

These compounds are typically tested in vitro using various assays to measure their antioxidant, analgesic, and anti-inflammatory activities .

Results

While specific results for each compound are not provided, the study suggests that these types of compounds may have potential as antioxidant, analgesic, and anti-inflammatory agents .

Antiviral Activities

Field

Summary

Some thiazole derivatives have been studied for their potential antiviral activities .

Methods

These compounds are typically tested in vitro against various viruses to determine their antiviral activities .

Results

The study does not provide specific results for each compound, but it suggests that these types of compounds may have potential as antiviral agents .

Antitumor or Cytotoxic Activities

Field

Summary

Thiazole derivatives have been found to act as antitumor or cytotoxic agents .

Methods

These compounds are typically tested in vitro using various cancer cell lines to measure their antitumor or cytotoxic activities .

Results

While specific results for each compound are not provided, the study suggests that these types of compounds may have potential as antitumor or cytotoxic agents .

Orientations Futures

The future directions for the study of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .

Propriétés

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUYXPCLUSFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307944 |

Source

|

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

CAS RN |

73326-20-2 |

Source

|

| Record name | 73326-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)